Cortisol-9,11,12,12-d4

Catalog No.
S905183
CAS No.
73565-87-4
M.F
C21H30O5
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cortisol-9,11,12,12-d4

CAS Number

73565-87-4

Product Name

Cortisol-9,11,12,12-d4

IUPAC Name

(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O5

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D

InChI Key

JYGXADMDTFJGBT-SSWZDPBISA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Synonyms

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4)

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Isomeric SMILES

[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C

Mass Spectrometry Applications

Cortisol-9,11,12,12-d4 serves as an internal standard in mass spectrometry assays for cortisol measurement [, ]. Mass spectrometry is a powerful analytical technique that separates and identifies molecules based on their mass-to-charge ratio. An internal standard is a compound with known properties added to a sample before measurement. It helps to account for variations during sample preparation and instrument performance, leading to more accurate and precise quantification of the target molecule (cortisol) [].

The key advantage of using Cortisol-9,11,12,12-d4 as an internal standard lies in its nearly identical chemical properties to cortisol, except for the mass difference due to deuterium substitution. This similarity ensures that both cortisol and the internal standard behave the same way during the mass spectrometry analysis. Any variations observed will primarily reflect the amount of cortisol present in the sample [].

Here are some specific applications of Cortisol-9,11,12,12-d4 in mass spectrometry:

  • Measurement of cortisol levels in biological samples: Cortisol is present in blood, saliva, urine, and other tissues. By measuring cortisol levels, researchers can gain insights into stress response, adrenal function, and various physiological processes [].
  • Clinical research: Cortisol-9,11,12,12-d4 can be used in clinical studies to assess cortisol levels in patients with conditions like Cushing's syndrome, Addison's disease, and depression, which are often associated with abnormal cortisol production [].
  • Pharmacokinetic studies: Cortisol-9,11,12,12-d4 can be employed to track the absorption, distribution, metabolism, and excretion of cortisol in the body. This information is valuable for developing and evaluating new drugs that target the cortisol pathway [].

Cortisol-9,11,12,12-d4 is a deuterated form of cortisol, a steroid hormone produced by the adrenal cortex. This compound is characterized by the substitution of four hydrogen atoms with deuterium at positions 9, 11, 12, and 12 of the cortisol molecule. The molecular formula for cortisol-9,11,12,12-d4 is C21_{21}H26_{26}D4_{4}O5_5, with a molecular weight of approximately 366.49 g/mol. Cortisol itself plays a critical role in various physiological processes including metabolism regulation, immune response modulation, and stress response management. The deuterated version allows for more precise tracking in biological studies due to its unique isotopic signature .

Similar to those of its non-deuterated counterpart. Key reactions include:

  • Oxidation: Cortisol can be oxidized to form cortisone or other metabolites.
  • Reduction: Cortisol can be reduced at specific functional groups under certain conditions.
  • Hydrogen-Deuterium Exchange: This reaction is crucial for synthesizing the compound and involves exchanging hydrogen atoms for deuterium in a controlled environment .

These reactions are essential for understanding the metabolism and pharmacokinetics of cortisol and its derivatives.

Cortisol-9,11,12,12-d4 retains the biological activity of cortisol. It acts primarily as a glucocorticoid hormone, influencing various metabolic processes such as:

  • Carbohydrate Metabolism: Increases glucose availability through gluconeogenesis.
  • Protein Metabolism: Promotes protein breakdown to provide substrates for energy production.
  • Fat Metabolism: Aids in fat mobilization from adipose tissue.
  • Anti-inflammatory Effects: Modulates immune responses and reduces inflammation by inhibiting pro-inflammatory cytokines .

Due to these properties, it is often utilized in research to study stress responses and adrenal function.

The synthesis of cortisol-9,11,12,12-d4 typically involves:

  • Hydrogen-Deuterium Exchange: Using sodium deuteroxide (NaOD) in methanol (MeOD) to replace specific hydrogen atoms with deuterium.
  • Reductive Deuteration: Applying sodium borodeuteride (NaBD4_4) to selectively reduce specific carbonyl groups while maintaining the integrity of the steroid structure.
  • Deprotection Steps: After synthesis, protecting groups used during the reaction must be removed to yield the final product .

This multi-step synthesis allows for high isotopic purity of the final compound.

Cortisol-9,11,12,12-d4 has several applications in research and clinical settings:

  • Metabolic Studies: Used to trace metabolic pathways involving cortisol.
  • Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of glucocorticoids.
  • Environmental Analysis: Employed in studies assessing cortisol levels in biological samples from various environments .

These applications leverage its unique isotopic labeling for enhanced analytical precision.

Interaction studies involving cortisol-9,11,12,12-d4 focus on its binding affinity and biological interactions with various receptors:

  • Glucocorticoid Receptors: Investigating how this compound binds and activates glucocorticoid receptors compared to unlabeled cortisol.
  • Metabolic Enzymes: Assessing how deuteration affects enzyme interactions during metabolic processes .

Such studies are crucial for elucidating the pharmacological effects and potential therapeutic applications of glucocorticoids.

Cortisol-9,11,12,12-d4 shares structural similarities with several other corticosteroids. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsKey Differences
CortisolC21_{21}H30_{30}O5_5Non-deuterated version
CortisoneC21_{21}H28_{28}O5_5Oxidized form of cortisol
PrednisoneC21_{21}H26_{26}O5_5Contains a double bond at C1-C2
DexamethasoneC22_{22}H29_{29}O5_5Fluorine substitution at C9

Cortisol-9,11,12,12-d4's unique feature lies in its isotopic labeling which allows researchers to track its metabolic fate more accurately than non-labeled counterparts. This distinction makes it invaluable for both clinical and experimental applications.

Hydrogen-deuterium exchange represents a fundamental approach for introducing deuterium atoms at specific positions within the cortisol molecular framework [1]. The methodology employs sodium deuteroxide in deuterated methanol as the primary exchange medium, with concentrations typically maintained at 6.5% sodium deuteroxide in methanol-d4 [1]. This exchange system facilitates the replacement of labile hydrogen atoms with deuterium isotopes at chemically accessible positions throughout the steroid backbone [1].

The exchange mechanism operates through base-catalyzed enolization processes, where the deuteroxide anion abstracts protons from activated carbon centers, particularly those adjacent to carbonyl groups [4]. Phase-transfer catalysis conditions have been demonstrated to enhance the efficiency of hydrogen-deuterium exchange reactions by utilizing the extractive hydroxide ion initiated process [13]. Under these conditions, the deuteroxide anion exhibits enhanced basicity due to its relative freedom from water molecules when extracted into the organic phase depth [13].

Contemporary research has revealed that iterative runs in continuous-flow technology can significantly improve isotopic purity through recirculation processes [4]. This closed-loop approach enables the achievement of deuterated compounds with enhanced isotopic purities, providing precise site-selectivity or complete perdeuteration depending on reaction parameters [4]. The methodology demonstrates particular effectiveness for late-stage deuteration applications, offering rapid, productive, and environmentally sustainable synthetic routes [4].

Temperature and pressure conditions play critical roles in exchange efficiency, with subcritical and supercritical conditions showing enhanced exchange rates [22]. The treatment of organic compounds in heavy water under high-temperature and high-pressure conditions, specifically at temperatures and pressures exceeding subcritical values, facilitates comprehensive deuteration processes [22].

Reductive Deuteration Techniques at Carbon-11 Position

The reductive deuteration at the carbon-11 position employs sodium borodeuteride as the primary reducing agent for introducing deuterium atoms with high stereoselectivity [1]. This technique specifically targets the 11-ketone functionality present in cortisone derivatives, enabling the stereoselective formation of the 11β-hydroxyl group characteristic of cortisol [1]. The reduction proceeds through hydride delivery from the less hindered β-face of the steroid, ensuring the desired stereochemical outcome [1].

Sodium borodeuteride reduction demonstrates superior isotopic incorporation compared to alternative deuterating agents [9]. The reaction conditions typically involve acetonitrile as the solvent medium, with reaction temperatures maintained at ambient conditions to prevent decomposition of the deuterating reagent [9]. Monitoring of the reduction progress utilizes thin-layer chromatography with hexane-ethyl acetate eluent systems [9].

Advanced techniques incorporate palladium-catalyzed deuteration systems utilizing sodium borodeuteride in combination with acetic acid-d1 [12]. This methodology generates deuterium gas in situ through the reaction of sodium borodeuteride with deuterated acetic acid, producing deuteroborane intermediates that facilitate alkene deuteration [12]. The addition of deuterium oxide at reaction termination enhances deuterium incorporation by converting residual deuteroborane species to additional deuterium equivalents [12].

Research findings indicate that the incorporation of deuterium at the carbon-11 position yields products with isotopic enrichment levels exceeding 98% when employing optimized reaction conditions [14]. The methodology demonstrates compatibility with various protecting group strategies, enabling selective reduction without compromising other functional groups within the molecular framework [14].

Reducing AgentDeuterium Incorporation (%)Reaction TimeStereoselectivity
Sodium Borodeuteride98.61.5 hours>95% β-face
Lithium Borodeuteride94.23.0 hours>90% β-face
Potassium Borodeuteride91.82.5 hours>88% β-face

Protection-Deprotection Sequences for Functional Group Preservation

The protection of the carbon-17 dihydroxyacetone side chain utilizes bismethylenedioxy derivatives, specifically cortisone-bismethylenedioxy, to prevent unwanted reactions during subsequent synthetic transformations [1]. This protecting group strategy employs the formation of cyclic acetals that effectively mask the reactive dihydroxyacetone functionality while maintaining stability under basic deuteration conditions [1] [36].

Semicarbazone formation serves as the primary protection strategy for the carbon-3 carbonyl group [1]. This protection methodology involves the condensation of the ketone functionality with semicarbazide under acidic conditions, forming a stable semicarbazone derivative that resists reduction by metal hydrides [1]. The semicarbazone protecting group demonstrates exceptional stability under the basic conditions employed for hydrogen-deuterium exchange while remaining readily removable under mild acidic hydrolysis [1].

Protection group selection criteria emphasize orthogonal stability profiles, ensuring that each protecting group remains stable under the conditions required for other synthetic transformations [6]. The bismethylenedioxy protection exhibits stability under basic conditions but can be selectively removed through acidic hydrolysis [6]. Conversely, the semicarbazone protection maintains stability under both basic and reductive conditions while being susceptible to acidic cleavage [6].

Deprotection sequences follow a carefully orchestrated protocol to prevent premature removal or functional group incompatibility [1]. The initial deprotection step involves the removal of exchangeable deuterium atoms through treatment with 6.5% sodium hydroxide in methanol, which selectively exchanges labile deuterium positions without affecting the stable isotope labels [1]. Subsequently, both protecting groups undergo simultaneous removal under standardized acidic conditions [1].

Advanced deprotection methodologies employ dibutyltin oxide-catalyzed selective deacetylation for steroid substrates bearing multiple protecting groups [41]. This methodology demonstrates remarkable selectivity, preferentially cleaving acetyl groups with reduced steric hindrance or those positioned adjacent to carbonyl, alkoxy, or hydroxyl functionalities [41]. The technique operates under mild conditions in methanol, preventing isomerization or degradation of the steroid framework [41].

Protecting GroupInstallation ConditionsStability ProfileDeprotection Conditions
BismethylenedioxyAcidic, ambient temperatureStable to base, reducing agentsAcidic hydrolysis
SemicarbazoneAcidic, semicarbazideStable to base, reductionAcidic hydrolysis
AcetylAcetic anhydride, pyridineStable to mild conditionsBasic or acidic hydrolysis
Silyl ethersSilyl chloride, baseStable to baseFluoride ion treatment

Purification and Isotopic Enrichment Validation

High-performance liquid chromatography represents the primary purification methodology for deuterated cortisol derivatives, employing octadecylsilane-bonded silica gel columns for effective separation [23]. Semi-preparative high-performance liquid chromatography utilizing Diasfer-110-C18 columns achieves baseline resolution of deuterated and non-deuterated species, enabling precise isolation of target compounds [9]. The chromatographic separation employs ethanol-water mobile phases with optimized gradient profiles to achieve optimal resolution [9].

Column-switching techniques enhance purification efficiency through the implementation of precolumn concentration and purification steps [23]. This methodology employs octadecylsilane-bonded silica gel precolumns for initial sample cleanup, followed by analytical separation on specialized reverse-phase columns [23]. The technique demonstrates exceptional recovery rates exceeding 90% while maintaining chromatographic integrity [23].

Mass spectrometric validation employs both gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry for isotopic purity determination [1] [25]. The analysis monitors specific mass transitions corresponding to deuterated and non-deuterated species, enabling precise quantification of isotopic enrichment levels [25]. For cortisol-9,11,12,12-d4, the primary mass transition involves monitoring the molecular ion at mass-to-charge ratio 363 for non-deuterated cortisol and 366 for the tri-deuterated internal standard [25].

Nuclear magnetic resonance spectroscopy provides complementary validation through deuterium nuclear magnetic resonance analysis [27]. This technique enables direct observation of deuterium incorporation at specific molecular positions, providing site-specific enrichment information [27]. Deuterium nuclear magnetic resonance spectra exhibit chemical shifts closely resembling their proton counterparts, facilitating straightforward spectral interpretation [27]. The methodology demonstrates particular utility for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis becomes limited by reduced signal intensities [27].

Isotopic distribution analysis reveals that optimized synthetic protocols achieve cortisol-9,11,12,12-d4 with 78.1% incorporation of four deuterium atoms, 21.2% incorporation of three deuterium atoms, and 0.74% over-deuteration with five deuterium atoms [1]. These distribution patterns reflect the inherent selectivity of the synthetic methodology and provide critical quality control parameters for pharmaceutical applications [1].

Analytical MethodDetection LimitLinear RangePrecision (%CV)
Gas Chromatography-Mass Spectrometry0.1 ng/mL1-1000 ng/mL<5.0%
Liquid Chromatography-Mass Spectrometry2.73 nmol/L1.5-10% enrichment<3.0%
Deuterium Nuclear Magnetic Resonance1.0% enrichment1-99% enrichment<2.0%
High-Performance Liquid Chromatography0.3 μg/dL0.3-500 μg/dL<4.0%

Time-of-flight mass spectrometry provides enhanced resolution for isotopic species separation, enabling accurate quantification of individual isotopic forms [28]. The technique demonstrates superior baseline resolution between neighboring isotopes compared to conventional quadrupole systems, reducing analytical errors associated with isotopic overlap [28]. Advanced data processing algorithms incorporate natural isotope correction factors, ensuring accurate determination of enrichment levels [28].

Purity

95% by HPLC; 98% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

364.22187755 g/mol

Monoisotopic Mass

364.22187755 g/mol

Heavy Atom Count

26

Tag

Cortisone Impurities

Related CAS

73565-87-4 (unlabelled)

Dates

Modify: 2023-08-15

Explore Compound Types